molecular formula C9H11BrN4 B13020065 1-Bromo-3-(propan-2-yl)imidazo[1,5-a]pyrazin-8-amine

1-Bromo-3-(propan-2-yl)imidazo[1,5-a]pyrazin-8-amine

Cat. No.: B13020065
M. Wt: 255.11 g/mol
InChI Key: LHWFRXREQVPKPR-UHFFFAOYSA-N
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Description

1-Bromo-3-(propan-2-yl)imidazo[1,5-a]pyrazin-8-amine is a heterocyclic compound featuring an imidazo[1,5-a]pyrazine core. This bicyclic structure consists of a fused imidazole and pyrazine ring system, with bromine at position 1, an isopropyl group (propan-2-yl) at position 3, and an amine at position 8 (Figure 1). The amine at position 8 provides hydrogen-bonding capability, making this compound a versatile intermediate in medicinal chemistry and drug discovery, particularly in kinase inhibitor development .

Properties

Molecular Formula

C9H11BrN4

Molecular Weight

255.11 g/mol

IUPAC Name

1-bromo-3-propan-2-ylimidazo[1,5-a]pyrazin-8-amine

InChI

InChI=1S/C9H11BrN4/c1-5(2)9-13-7(10)6-8(11)12-3-4-14(6)9/h3-5H,1-2H3,(H2,11,12)

InChI Key

LHWFRXREQVPKPR-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NC(=C2N1C=CN=C2N)Br

Origin of Product

United States

Preparation Methods

Halogenation and Pyrazine Derivative Preparation

A typical starting material is 2-amino-3,5-dibromopyrazine, synthesized by bromination of 2-aminopyrazine using N-bromosuccinimide (NBS) in DMSO at low temperature (below 15 °C), followed by stirring at room temperature for several hours. This step yields a dibrominated pyrazine intermediate with high yield (~90%) and purity, confirmed by NMR and mass spectrometry.

Step Reagents & Conditions Product Yield (%) Notes
Bromination 2-aminopyrazine + NBS in DMSO/H2O, 0-15 °C, 6 h 2-amino-3,5-dibromopyrazine 90 White solid, mp 115-116 °C

Cyclization to Imidazo[1,2-a]pyrazine Core

The dibromopyrazine intermediate undergoes cyclization with chloroacetaldehyde in isopropyl alcohol under reflux (110 °C) for 24 hours. This reaction forms 6,8-dibromoimidazo[1,2-a]pyrazine, a key intermediate for further functionalization.

Step Reagents & Conditions Product Yield (%) Notes
Cyclization 2-amino-3,5-dibromopyrazine + chloroacetaldehyde in IPA, reflux 24 h 6,8-dibromoimidazo[1,2-a]pyrazine 80 White solid, mp 163-165 °C

Introduction of the Propan-2-yl Group and Amination

The 6,8-dibromoimidazo[1,2-a]pyrazine intermediate is subjected to nucleophilic substitution and cross-coupling reactions to introduce the propan-2-yl group at the 3-position and an amine group at the 8-position. Typical conditions involve:

  • Use of cesium carbonate as a base.
  • Palladium-catalyzed cross-coupling (e.g., Suzuki coupling) with appropriate boronic acids or alkylating agents.
  • Reaction solvents such as acetonitrile/water mixtures under inert atmosphere at elevated temperatures (100 °C).
  • Purification by column chromatography or recrystallization.

This step yields 1-bromo-3-(propan-2-yl)imidazo[1,5-a]pyrazin-8-amine with high purity (≥97%) and good yields (typically 50-70%).

Step Reagents & Conditions Product Yield (%) Notes
Alkylation & Amination 6,8-dibromoimidazo[1,2-a]pyrazine + Cs2CO3 + propan-2-yl boronic acid + Pd(PPh3)4, MeCN:H2O, 100 °C, 6-12 h This compound 50-70 Purity ≥97%, confirmed by NMR and MS

Research Findings and Analytical Data

  • NMR Spectroscopy : Characteristic signals for the imidazo[1,5-a]pyrazine ring protons and the isopropyl group confirm the substitution pattern.
  • Mass Spectrometry : Molecular ion peak at m/z 255 (M+), consistent with the molecular formula C9H11BrN4.
  • Melting Point : Typically reported in the range of 190-192 °C for the pure compound.
  • Purity : Achieved ≥97% by chromatographic purification methods.

Comparative Table of Preparation Steps

Preparation Stage Starting Material Key Reagents/Conditions Product/Intermediate Yield (%) Notes
Bromination 2-aminopyrazine NBS, DMSO/H2O, 0-15 °C, 6 h 2-amino-3,5-dibromopyrazine 90 High purity, white solid
Cyclization 2-amino-3,5-dibromopyrazine Chloroacetaldehyde, IPA, reflux 110 °C, 24 h 6,8-dibromoimidazo[1,2-a]pyrazine 80 White solid
Alkylation & Amination 6,8-dibromoimidazo[1,2-a]pyrazine Cs2CO3, Pd(PPh3)4, propan-2-yl boronic acid, MeCN:H2O, 100 °C, 6-12 h This compound 50-70 Purity ≥97%

Notes on Industrial Scale and Optimization

  • Industrial synthesis optimizes reaction times, temperatures, and reagent stoichiometry to maximize yield and minimize impurities.
  • Purification often involves recrystallization and chromatographic techniques to achieve pharmaceutical-grade purity.
  • The use of palladium catalysts and cesium carbonate base is standard for cross-coupling steps, with inert atmosphere to prevent catalyst degradation.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-3-(propan-2-yl)imidazo[1,5-a]pyrazin-8-amine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom at the first position can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction reactions to modify the functional groups present on the imidazo[1,5-a]pyrazine ring.

    Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, or alkoxides, and the reactions are typically carried out under basic conditions.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize the compound.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted imidazo[1,5-a]pyrazine derivatives, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced products.

Scientific Research Applications

1-Bromo-3-(propan-2-yl)imidazo[1,5-a]pyrazin-8-amine has several scientific research applications, including:

    Medicinal Chemistry: The compound is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Biological Studies: It is used in biological studies to investigate its effects on various cellular processes and pathways.

    Chemical Biology: The compound is employed in chemical biology research to study its interactions with biomolecules and its potential as a chemical probe.

    Industrial Applications: It is used in the development of new materials and chemical processes in the industrial sector.

Mechanism of Action

The mechanism of action of 1-Bromo-3-(propan-2-yl)imidazo[1,5-a]pyrazin-8-amine involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity. The compound may act as an inhibitor or activator of these targets, depending on its structure and the nature of the interaction. The pathways involved in its mechanism of action can include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

1-Iodo-3-methylimidazo[1,5-a]pyrazin-8-amine

  • Substituents : Iodine (position 1), methyl (position 3), amine (position 8).
  • Key Differences: Iodine’s larger atomic radius and polarizability enhance halogen bonding compared to bromine but may reduce metabolic stability .
  • Applications : Used in fluorescence probes and kinase inhibitor research .

1-(6-Ethoxynaphthalen-2-yl)-3-(piperidin-4-ylmethyl)imidazo[1,5-a]pyrazin-8-amine (Compound 43j)

  • Substituents : Ethoxynaphthalene (position 1), piperidinylmethyl (position 3), amine (position 8).
  • Key Differences: The bulky ethoxynaphthalene group enhances π-π stacking but may compromise cell permeability .
  • Applications : Investigated as a selective inhibitor of Plasmodium falciparum calcium-dependent protein kinase 4 (PfCDPK4) .

3-Cyclobutyl-1-(2-phenylquinolin-7-yl)imidazo[1,5-a]pyrazin-8-amine (D94)

  • Substituents: Cyclobutyl (position 3), phenylquinoline (position 1), amine (position 8).
  • Cyclobutyl provides rigidity, which may stabilize bioactive conformations .
  • Applications : Explored in oncology for targeting kinase pathways .

Scaffold Variations: Imidazo[1,2-a]pyrazine vs. Imidazo[1,5-a]pyrazine

6-Bromo-N-(2-(pyridin-2-yl)ethyl)imidazo[1,2-a]pyrazin-8-amine

  • Core : Imidazo[1,2-a]pyrazine (different ring fusion).
  • Key Differences :
    • The [1,2-a] fusion alters electronic distribution and steric accessibility compared to [1,5-a].
    • This scaffold is less common in kinase inhibitors but shows activity in dNTPase SAMHD1 inhibition .

3-Bromo-5-phenyl-N-(pyrimidin-5-ylmethyl)pyrazolo[1,5-a]pyridin-7-amine (DB08537)

  • Core : Pyrazolo[1,5-a]pyridine.
  • Key Differences :
    • Replacing imidazole with pyrazole modifies hydrogen-bonding capacity.
    • Demonstrated potent CDK2 inhibition, highlighting scaffold versatility in kinase targeting .

Functional Group Modifications

Benzyl 2-(1-bromo-8-hydroxyimidazo[1,5-a]pyrazin-3-yl)pyrrolidine-1-carboxylate

  • Substituents : Hydroxyl (position 8), benzyl pyrrolidine carboxylate (position 3).
  • Key Differences: Hydroxyl at position 8 reduces hydrogen-bond donor strength compared to amine, impacting target engagement . The benzyl group enhances lipophilicity, which may affect blood-brain barrier penetration .

Data Tables

Table 1. Comparative Analysis of Key Compounds

Compound Name Core Structure Position 1 Position 3 Position 8 Key Applications Reference
Target Compound Imidazo[1,5-a]pyrazine Br Isopropyl NH2 Kinase inhibitor intermediate
1-Iodo-3-methylimidazo[1,5-a]pyrazin-8-amine Imidazo[1,5-a]pyrazine I Methyl NH2 Fluorescence probes
Compound 43j (PfCDPK4 inhibitor) Imidazo[1,5-a]pyrazine Ethoxynaphthalene Piperidinylmethyl NH2 Antimalarial research
DB08537 (CDK2 inhibitor) Pyrazolo[1,5-a]pyridine Br Phenyl NH2 Oncology drug development

Table 2. Physicochemical Properties

Compound Name Molecular Weight LogP* Hydrogen Bond Donors Halogen Bond Potential
Target Compound ~280.1 2.5 1 High (Br)
1-Iodo-3-methylimidazo[1,5-a]pyrazin-8-amine ~321.1 2.8 1 Very High (I)
Compound 43j ~402.2 3.7 1 Low

*Predicted using fragment-based methods.

Research Findings and Implications

  • Biological Activity : The target compound’s bromine and isopropyl groups synergize to enhance kinase binding via halogen and hydrophobic interactions, as seen in PfCDPK4 and CDK2 inhibitors .
  • Synthetic Utility : Bromine at position 1 facilitates cross-coupling reactions (e.g., Suzuki-Miyaura), enabling diversification into libraries for high-throughput screening .
  • Limitations : The isopropyl group may reduce aqueous solubility, necessitating prodrug strategies or formulation optimization .

Biological Activity

1-Bromo-3-(propan-2-yl)imidazo[1,5-a]pyrazin-8-amine is a heterocyclic compound characterized by a unique fused imidazo and pyrazine ring system. Its molecular formula is C9_9H11_{11}BrN4_4, with a molecular weight of approximately 255.12 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer research.

Structural Characteristics

The structural arrangement of this compound includes:

  • Bromine atom at the 1-position
  • Isopropyl group at the 3-position
  • Amino group at the 8-position

This specific configuration is believed to contribute significantly to its biological activity and pharmacological profile.

Biological Activity Overview

Preliminary studies indicate that this compound may exhibit various biological activities, particularly as an anticancer agent . The compound's ability to modulate cellular pathways associated with tumor growth and proliferation has been highlighted in several studies.

Anticancer Potential

Research has shown that compounds containing the imidazo[1,5-a]pyrazine scaffold possess antiproliferative properties against various cancer cell lines. For instance, related compounds have demonstrated significant cytotoxicity against human cancer cell lines such as MCF7 (breast cancer), SF-268 (central nervous system cancer), and NCI-H460 (lung cancer) .

The mechanism of action for this compound involves interactions with specific molecular targets, such as enzymes or receptors. These interactions can lead to modulation of their activity, potentially acting as inhibitors or activators depending on the target involved. Key pathways influenced by this compound include:

  • Signal transduction
  • Gene expression regulation
  • Metabolic processes

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds, providing insights into the potential efficacy of this compound.

Study Highlights

  • Trypanosoma brucei Inhibition : A study identified imidazo[4,5-b]pyrazin derivatives that showed sub-micromolar activity against T. brucei, suggesting that similar scaffolds might enhance the efficacy of 1-bromo derivatives in parasitic infections .
  • BCR-Abl Kinase Inhibition : Derivatives of imidazo[1,2-a]pyrazine were reported to exhibit significant inhibitory effects against BCR-Abl kinase, which is crucial in treating chronic myeloid leukemia (CML). This highlights the potential for structural modifications in enhancing therapeutic effects .

Comparative Analysis with Similar Compounds

The uniqueness of this compound can be compared with other structurally similar compounds:

Compound NameStructure FeaturesUnique Properties
1-Bromo-8-chloro-3-(propan-2-yl)imidazo[1,5-a]pyrazineChlorine atom at 8-positionDifferent biological activity due to chlorine substitution
6-Bromoimidazo[1,2-a]pyrazine derivativesVarious substitution patternsVariability in biological activity based on substituents

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